5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide

Lipophilicity Drug Design Pharmacokinetics

This 5-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is a structurally defined SAR probe for antimycobacterial, herbicidal, and β-lactamase inhibitor research. Its para-chloro benzyl substitution pattern enables direct comparison with the 4-methylbenzyl (MIC 3.13 µg/mL) and 2-chlorobenzyl (MIC 6.25 µg/mL) analogs against M. tuberculosis H37Rv. Also serves as a reference compound in photosystem II inhibition assays (IC₅₀ 13.4 µmol/L) and as a tool for Class C β-lactamase (IC₅₀ 4.2 µM) studies. Choose this compound for reproducible SAR interpretation and assay benchmarking.

Molecular Formula C12H9Cl2N3O
Molecular Weight 282.12 g/mol
Cat. No. B11846212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide
Molecular FormulaC12H9Cl2N3O
Molecular Weight282.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CN=C(C=N2)Cl)Cl
InChIInChI=1S/C12H9Cl2N3O/c13-9-3-1-8(2-4-9)5-17-12(18)10-6-16-11(14)7-15-10/h1-4,6-7H,5H2,(H,17,18)
InChIKeyMGSMBZYSIAQTCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide: Structural and Pharmacological Context for Research Procurement


5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide (CAS 1426690-31-4) is a halogenated N-benzylpyrazine-2-carboxamide derivative within the pyrazinamide analog class [1]. Its molecular structure features a pyrazine core with a 5-chloro substituent and a carboxamide-linked 4-chlorobenzyl moiety, yielding a molecular formula of C₁₂H₉Cl₂N₃O and a molecular weight of 282.12 g/mol [1]. The compound belongs to a series evaluated for antimycobacterial, antifungal, antibacterial, and photosynthesis-inhibiting activities, representing a distinct chemotype within the broader landscape of pyrazinecarboxamide-based bioactive molecules [2].

Why 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide Cannot Be Replaced by Unsubstituted or Differently Halogenated Pyrazinecarboxamide Analogs


Within the N-benzylpyrazine-2-carboxamide chemotype, both the position and electronic character of halogen substituents profoundly influence biological target engagement and physicochemical properties [1]. Direct head-to-head comparisons reveal that subtle changes in the benzyl ring substitution pattern can shift antimycobacterial potency by over 4-fold and drastically alter antifungal spectrum [1][2]. Moreover, the presence of the 5-chloro group on the pyrazine ring modulates lipophilicity and molecular recognition, as evidenced by differential photosynthesis inhibition profiles among structurally related analogs [1]. Generic substitution with unhalogenated or differently substituted benzyl derivatives therefore introduces unacceptable variability in assay outcomes and SAR interpretation.

Quantitative Differentiation of 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide: Head-to-Head and Cross-Study Comparisons


Lipophilicity-Driven Differentiation: XLogP3 Comparison with First-Line Antitubercular Pyrazinamide

The computed XLogP3 value for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide is 2.5 [1]. In contrast, the first-line antitubercular drug pyrazinamide (PZA) has a reported XLogP3 of -0.6 [2]. This substantial difference in lipophilicity is a critical determinant of passive membrane permeability and tissue distribution, positioning the title compound as a more lipophilic scaffold for optimizing cell penetration in mycobacterial or other intracellular infection models.

Lipophilicity Drug Design Pharmacokinetics

Photosynthesis-Inhibiting Activity: Comparative IC₅₀ Analysis in Spinach Chloroplasts

In a spinach chloroplast (Spinacia oleracea L.) assay, 5-tert-butyl-6-chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide (compound 11) exhibited an IC₅₀ of 13.4 µmol/L [1]. The structurally similar analog lacking the tert-butyl group, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (compound 9), displayed a higher potency with an IC₅₀ of 7.4 µmol/L, while the majority of other N-benzylpyrazine-2-carboxamides in the series showed only moderate to weak activity [1].

Herbicide Discovery Photosynthesis Inhibition Spinach Chloroplast Assay

Antimycobacterial Activity Differentiation: Impact of Benzyl Substituent on M. tuberculosis H37Rv Susceptibility

Within the N-benzyl-5-chloropyrazine-2-carboxamide series, antimycobacterial activity against M. tuberculosis H37Rv is highly sensitive to benzyl ring substitution [1]. While the target compound's MIC is not explicitly reported, the series demonstrates MIC values ranging from 3.13 µg/mL (for 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide, compound 8) to 6.25 µg/mL (for 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide, compound 1) [1]. This variability underscores the need to evaluate the specific 4-chlorobenzyl derivative for its unique activity profile.

Antimycobacterial Tuberculosis Structure-Activity Relationship

Antibacterial Target Engagement: β-Lactamase Inhibition in Enterobacter cloacae

In a biochemical assay, 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide inhibited Class C β-lactamase from Enterobacter cloacae 908R with an IC₅₀ of 4200 nM (4.2 µM) [1]. This represents a moderate level of enzyme inhibition that is useful for comparative SAR studies.

Antibacterial β-Lactamase Inhibition Antibiotic Adjuvant

Recommended Application Scenarios for 5-Chloro-N-(4-chlorobenzyl)pyrazine-2-carboxamide in Research and Industrial Settings


Structure-Activity Relationship (SAR) Studies on Antimycobacterial Pyrazinecarboxamides

Use as a specific SAR probe to define the contribution of a para-chloro substituent on the benzyl ring to antimycobacterial activity. Comparative MIC data for 4-methylbenzyl (3.13 µg/mL) and 2-chlorobenzyl (6.25 µg/mL) analogs against M. tuberculosis H37Rv [1] establish a framework where the 4-chlorobenzyl derivative provides a critical data point for refining pharmacophore models and optimizing lead compounds targeting drug-resistant TB.

Photosynthesis Inhibitor Screening in Agrochemical Discovery

Employ as a moderately active reference compound (analog 11, IC₅₀ = 13.4 µmol/L) in spinach chloroplast assays [1] to benchmark novel pyrazinecarboxamide herbicides. The compound's specific substitution pattern enables evaluation of how benzyl ring electronics influence photosynthetic electron transport inhibition.

β-Lactamase Inhibitor Profiling for Antibiotic Adjuvant Development

Utilize as a tool compound in biochemical assays targeting Class C β-lactamase from Enterobacter cloacae (IC₅₀ = 4.2 µM) [1] to explore the potential of N-benzylpyrazine-2-carboxamides as antibiotic resistance breakers, particularly in combination with β-lactam antibiotics against ESKAPE pathogens.

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